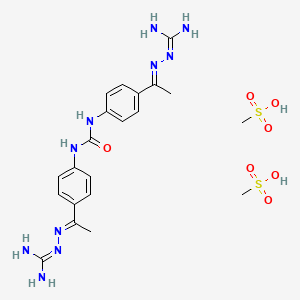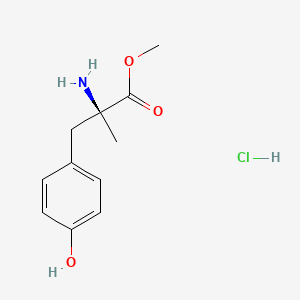
N-(Pyridin-2-yl)pyridin-2-carbothioamid
Übersicht
Beschreibung
NSC 185058 ist eine chemische Verbindung, die für ihre Rolle als Inhibitor von ATG4B, einer wichtigen Cysteinprotease, bekannt ist. Diese Verbindung hat aufgrund ihrer Fähigkeit, die autophagische Aktivität zu dämpfen, Aufmerksamkeit erregt, was sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht, insbesondere in den Bereichen Krebs und Autophagie .
Wissenschaftliche Forschungsanwendungen
NSC 185058 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Krebsforschung: Es wurde gezeigt, dass es das Tumorwachstum in Osteosarkommodellen hemmt und die Antitumoraktivität der Strahlentherapie verstärkt.
Autophagie-Studien: Die Verbindung wird verwendet, um die Autophagie zu untersuchen, indem ATG4B gehemmt wird, wodurch die Bildung autophagischer Vakuolen in Zellen reduziert wird.
Zellbiologie: Es wird verwendet, um die Rolle der Autophagie bei verschiedenen zellulären Prozessen und Krankheiten zu untersuchen.
Wirkmechanismus
NSC 185058 übt seine Wirkung aus, indem es ATG4B hemmt, eine Cysteinprotease, die LC3B während der Initiation der Autophagie aktiviert . Durch die Hemmung von ATG4B reduziert NSC 185058 die Spaltung von LC3B, wodurch die autophagische Aktivität abgeschwächt wird . Diese Hemmung verstärkt die Antitumoraktivität der Strahlentherapie und reduziert die Tumorigenität von Glioblastomzellen .
Wirkmechanismus
Target of Action
The primary target of NSC 185058 is ATG4B , a cysteine protease . ATG4B plays a crucial role in the autophagy process, which is a cellular degradation pathway that is essential for cell survival during nutrient starvation .
Mode of Action
NSC 185058 acts as an antagonist of ATG4B . It inhibits the activity of ATG4B, which is responsible for promoting autophagosome formation through the reversible modification of ATG8 . By inhibiting ATG4B, NSC 185058 effectively reduces autophagy activity .
Biochemical Pathways
The inhibition of ATG4B by NSC 185058 affects the autophagy pathway. Autophagy is a cellular process that degrades and recycles cellular components to maintain cellular homeostasis. By inhibiting ATG4B, NSC 185058 disrupts the formation of autophagosomes, thereby reducing autophagy .
Pharmacokinetics
The pharmacokinetic properties of NSC 185058 suggest that it has high gastrointestinal absorption and is BBB permeant .
Result of Action
The inhibition of ATG4B by NSC 185058 leads to a decrease in autophagy activity. This has been shown to enhance the anti-tumor activity of radiation therapy, suggesting potential applications in cancer treatment .
Action Environment
The action of NSC 185058 can be influenced by various environmental factors. For instance, the compound should be stored in a dark place and under an inert atmosphere at room temperature These conditions help maintain the stability and efficacy of the compound
Biochemische Analyse
Biochemical Properties
NSC 185058 is known to be an inhibitor of ATG4B, a major cysteine protease . It interacts with ATG4B, inhibiting its function and thereby significantly reducing autophagic activity .
Cellular Effects
The effects of NSC 185058 on cells are primarily related to its impact on autophagy. By inhibiting ATG4B, NSC 185058 can markedly attenuate autophagic activity within cells . This can have a variety of effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of NSC 185058 involves its binding to ATG4B, inhibiting this enzyme and thereby reducing autophagic activity . This can lead to changes in gene expression and other cellular processes .
Metabolic Pathways
NSC 185058 is involved in the autophagy pathway through its interaction with ATG4B
Vorbereitungsmethoden
Die Synthese von NSC 185058 beinhaltet das Auflösen von 2 mg der Verbindung in 50 μL Dimethylsulfoxid (DMSO), um eine Stammlösung mit einer Konzentration von 40 mg/mL zu erzeugen . Die Verbindung wird in der Regel für Forschungszwecke hergestellt und ist nicht für den menschlichen Verzehr bestimmt .
Analyse Chemischer Reaktionen
NSC 185058 durchläuft verschiedene chemische Reaktionen, die hauptsächlich mit seiner Rolle als Inhibitor von ATG4B zusammenhängen. Es hemmt die Spaltung von LC3B durch ATG4B, wodurch die LC3B-Lipidation, die durch Hunger in Zellen induziert wird, reduziert wird . Die Verbindung beeinflusst die Phosphorylierung des Ribosomenproteins S6 oder die Aktivität der Phosphatidylinositol-3-Kinase nicht signifikant, was auf ihre direkte Wirkung auf ATG4B hinweist, anstatt auf andere Signalwege .
Vergleich Mit ähnlichen Verbindungen
NSC 185058 ist einzigartig in seiner spezifischen Hemmung von ATG4B. Ähnliche Verbindungen umfassen:
Esomeprazol: Hemmt die lysosomale Cysteinprotease Legumain.
Tacalcitol-Monohydrat: Ein Vitamin-D3-Analog, das zur Untersuchung von Psoriasis verwendet wird.
KGP94: Hemmt die Cysteinprotease Cathepsin L.
Aureusimin B: Ein natürliches Pyrazinon, das Calpain hemmt.
(S)-(+)-Ibuprofen: Ein nichtsteroidales Antirheumatikum, das Cyclooxygenase hemmt.
NSC 185058 zeichnet sich durch seine spezifische Wirkung auf ATG4B aus, was es zu einem wertvollen Werkzeug für die Untersuchung der Autophagie und ihrer Auswirkungen auf die Krebstherapie macht.
Eigenschaften
IUPAC Name |
N-pyridin-2-ylpyridine-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c15-11(9-5-1-3-7-12-9)14-10-6-2-4-8-13-10/h1-8H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWOJXZJIZUKDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=S)NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353743 | |
| Record name | 2-Pyridinecarbothioamide, N-2-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39122-38-8 | |
| Record name | MLS000756413 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=185058 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridinecarbothioamide, N-2-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10,13-dimethyl-17-[2-(6-sulfanylidene-3H-purin-9-yl)acetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680117.png)

![2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide](/img/structure/B1680123.png)

![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-3-(trifluoromethyl)benzoyl]amino]pentanedioic acid](/img/structure/B1680125.png)




![1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-butyl-4-piperidinyl]-1-propanone hydrochloride](/img/structure/B1680134.png)
![4-(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile](/img/structure/B1680135.png)

![(4E)-4-[(1S,2R,3S,6R)-2-[(3S)-3-Cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxy-7-bicyclo[4.2.0]octanylidene]butanoic acid](/img/structure/B1680138.png)
